Rebamipide, (S)-

Description

Historical Context of Discovery and Early Mechanistic Understanding

Rebamipide (B173939) was synthesized and developed by Otsuka Pharmaceutical Co., Ltd. in Japan. patsnap.comnih.gov It was selected from a screening of over 500 compounds for its ability to promote the healing of experimental gastric ulcers in rats. nih.govnih.gov Following successful clinical trials, it was approved and launched in Japan in 1990 for the treatment of gastric ulcers, with an additional approval for gastritis following in 1994. proquest.comresearchgate.net The drug is now marketed in several Asian countries and Russia. wikipedia.orgresearchgate.net

The initial development of Rebamipide was driven by the goal of improving the quality of ulcer healing, a feature that was seen as lacking in the antisecretory drugs of the time. nih.govnih.gov Early research into its mechanism of action identified two primary effects: the stimulation of endogenous prostaglandin (B15479496) E2 (PGE2) and I2 production within the gastric mucosa and the scavenging of oxygen free radicals. nih.govtandfonline.comnih.govcapes.gov.br These actions were found to enhance the stomach's natural defense mechanisms without affecting gastric acid secretion. proquest.comresearchgate.net It was demonstrated to be superior to cetraxate, a previously prescribed gastroprotective agent, for treating gastric ulcers in 1989. tandfonline.comnih.govcapes.gov.br Studies on the individual enantiomers indicated that while both possess antiulcer activity, the (+)-isomer (R-isomer) was found to be approximately 1.7 times more potent than the (-)-isomer (S-isomer) against ethanol-induced gastric ulcers in rats. nih.govresearchgate.net

Evolution of Research Focus: Beyond Gastrointestinal Applications

While initially established as a gastroprotective agent, the focus of Rebamipide research has significantly broadened over time. nih.govdataintelo.com The discovery of its ability to increase gastric mucin production led researchers to investigate its effects on other mucosal tissues, precipitating its development for new therapeutic applications. nih.govdovepress.com

A prominent area of this expanded research is in ophthalmology. Rebamipide was found to increase the production of mucin-like substances in corneal and conjunctival epithelial cells, increase the number of goblet cells, and reduce inflammation on the ocular surface. nih.govnih.govspandidos-publications.com This led to the development and launch of Rebamipide ophthalmic suspension for the treatment of dry eye disease (DED), particularly in cases involving mucin deficiency. dovepress.comnih.govspandidos-publications.com

Furthermore, research has explored the chondroprotective potential of Rebamipide in the context of joint diseases. Studies have investigated its effects on osteoarthritis (OA), a condition characterized by cartilage degradation. plos.orgnih.govbwise.kr Research in animal models of OA has shown that Rebamipide can attenuate cartilage degeneration, reduce pain, and suppress inflammatory and catabolic processes in chondrocytes. plos.orgnih.gov These findings suggest a potential therapeutic strategy for managing OA by restoring the balance of the extracellular matrix and reducing subchondral bone loss. plos.orgbwise.kroup.comnih.gov The drug's anti-inflammatory and tissue-protective effects have also prompted investigations into its use for other conditions, including recurrent aphthous ulcers, Behçet's syndrome, and chemotherapy-induced oral mucositis. nih.govter-arkhiv.ru

Overview of Recognized Pleiotropic Pharmacological Actions

Rebamipide is recognized for its pleiotropic—or multifaceted—pharmacological actions, which contribute to its therapeutic effects across different tissues. nih.govtandfonline.com These mechanisms extend well beyond its initial characterization as simply a prostaglandin inducer and antioxidant.

The diverse mechanisms of action of Rebamipide are summarized below:

| Pharmacological Action | Description | Research Findings |

| Mucosal Protection & Healing | Enhances the mucosal barrier by increasing the production of prostaglandins (B1171923) (PGE2), gastric mucus, and mucus glycoproteins. nih.govproquest.comnih.gov It also stimulates the migration and proliferation of epithelial cells to repair mucosal damage. patsnap.comnih.gov | Stimulates the expression of the prostaglandin EP4 receptor gene, which is involved in mucus secretion. nih.govpharmacompass.com Increases expression of Epidermal Growth Factor (EGF) and its receptor in gastric mucosa. nih.govnih.gov |

| Anti-inflammatory Action | Suppresses gastric mucosal inflammation by inhibiting the activation of neutrophils and reducing the production of pro-inflammatory cytokines and chemokines (e.g., TNF-α, interleukins). nih.govproquest.comnih.gov | Attenuates the activity of neutrophils stimulated by factors like NSAIDs or H. pylori. nih.gov Inhibits the toll-like receptor 4/NF-κB pathway. nih.gov |

| Antioxidant Effect | Acts as a scavenger of reactive oxygen species (ROS), or free radicals, protecting cells from oxidative damage. patsnap.comnih.govtandfonline.com | Specifically scavenges hydroxyl radicals and inhibits lipid peroxidation. proquest.com |

| Angiogenesis Promotion | Promotes the formation of new blood vessels (angiogenesis) in the gastric mucosa, which is crucial for healing damaged tissue. nih.gov | Stimulates angiogenesis through distinct mechanisms that support tissue repair. nih.gov |

| Gene Regulation | Modulates the expression of various genes involved in inflammation, cell growth, and tissue integrity. nih.govnih.gov | Induces cyclooxygenase-2 (COX-2) gene expression, leading to increased prostaglandin synthesis. ncats.iowikipedia.org It also regulates apoptosis-related genes. proquest.com |

| Extracellular Matrix Homeostasis | In chondrocytes, it down-regulates catabolic factors like matrix metalloproteinases (MMP-1, -3, -13) and ADAMTS5, while up-regulating anabolic factors and tissue inhibitors. nih.govoup.comtaylorandfrancis.com | Restores the balance in cartilage metabolism, suggesting a role in preventing cartilage degradation in osteoarthritis. nih.govoup.com |

These pleiotropic effects underscore Rebamipide's capacity to not only protect mucosal surfaces but also to actively promote healing and modulate inflammatory responses in a variety of pathological conditions. proquest.comnih.gov

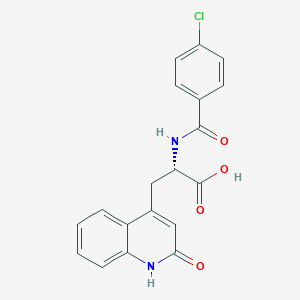

Structure

2D Structure

3D Structure

Properties

CAS No. |

111911-88-7 |

|---|---|

Molecular Formula |

C19H15ClN2O4 |

Molecular Weight |

370.8 g/mol |

IUPAC Name |

(2S)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m0/s1 |

InChI Key |

ALLWOAVDORUJLA-INIZCTEOSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |

Synonyms |

4-Quinolinepropanoic acid, a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, (S)- (9CI) |

Origin of Product |

United States |

Molecular Mechanisms of Action: Cellular and Subcellular Modulations

Prostaglandin (B15479496) Metabolic Pathway Regulation

A cornerstone of Rebamipide's mechanism is its ability to modulate the synthesis and activity of prostaglandins (B1171923), which are crucial for maintaining the integrity of the gastric mucosa. patsnap.com

Rebamipide (B173939) has been shown to induce the expression of Cyclooxygenase-2 (COX-2). nih.govmedchemexpress.com This induction is not transient; studies have demonstrated that daily administration of Rebamipide leads to enhanced COX-2 expression. psu.edu In a study on aspirin-induced small intestinal injury in mice, Rebamipide administration significantly increased the mRNA and protein levels of COX-2. plos.org This upregulation of COX-2 is a key factor in Rebamipide's ability to protect the gastric mucosa. psu.edu The activation of the extracellular signal-regulated protein kinase 1 and 2 (ERK1/2) and p38 mitogen-activated protein kinase (p38MAPK) pathways is crucial for this induction of COX-2 expression. nih.govwjgnet.com

As a direct consequence of increased COX-2 expression, Rebamipide enhances the synthesis of endogenous Prostaglandin E2 (PGE2). nih.govwikipedia.orgmims.com Studies have shown that Rebamipide administration leads to a dose-dependent increase in PGE2 levels in the gastric mucosa. psu.edunih.gov In a model of aspirin-induced intestinal injury, the concentrations of PGE2 in the small intestinal tissues were significantly increased in mice treated with Rebamipide. plos.org This increase in PGE2 contributes to the gastroprotective effects of the compound. nih.govwjgnet.com The induction of PGE2 synthesis by Rebamipide can be blocked by a COX-2 specific inhibitor, confirming the pathway's dependence on COX-2. psu.edunih.gov

Rebamipide has been found to stimulate the expression of the Prostaglandin E2 receptor 4 (EP4), a prostanoid receptor. nih.govnih.govwjgnet.com In a study on rat gastric mucosa, oral administration of Rebamipide significantly increased the gene expression of EP4 in the gastric antrum. nih.gov This upregulation of EP4 receptors may lead to increased gastric mucus secretion, thereby enhancing the protective barrier of the stomach. nih.govtargetmol.com In vitro studies have also confirmed that Rebamipide significantly augments EP4 gene expression in a rat gastric mucosal cell line. nih.gov

Recent research has elucidated the role of the Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway in the mechanism of action of Rebamipide. nih.govwjgnet.com Rebamipide induces the phosphorylation of AMPK, which in turn leads to the induction of COX-2. nih.govresearchgate.net This activation of the AMPK pathway is considered a key molecular mechanism contributing to the protective effects of Rebamipide against gastric ulcers. nih.gov The inhibition of AMPK has been shown to abolish the induction of COX-2 by Rebamipide, highlighting the importance of this pathway. nih.govresearchgate.net

Mucosal and Epithelial Barrier Function Enhancement

Rebamipide plays a significant role in reinforcing the mucosal and epithelial barrier, a critical defense against various insults. nih.govorscience.ru This enhancement is achieved through the modulation of tight junction proteins and other related mechanisms.

In studies on aspirin-induced intestinal injury, Rebamipide administration was shown to improve the tight junction structure between intestinal epithelial cells. plos.org This was evidenced by the increased expression of the tight junction proteins Zonula Occludens-1 (ZO-1) and Occludin. plos.org Similarly, in a rat model of gastroesophageal reflux disease, the addition of Rebamipide to proton pump inhibitor treatment resulted in a significant increase in the expression of claudin-3 and claudin-4 in the esophageal mucosa. nih.gov In human corneal epithelial cells, Rebamipide not only increased transepithelial electrical resistance (a measure of barrier function) but also attenuated the loss of ZO-1 from the cell surface induced by tumor necrosis factor α (TNFα). nih.gov Furthermore, research on cultivated human conjunctival epithelial sheets has shown that Rebamipide upregulates the gene expression of ZO-1, contributing to an enhanced barrier function. arvojournals.org

Interactive Data Tables

Table 1: Effect of Rebamipide on Prostaglandin Pathway Components

| Parameter | Effect of Rebamipide | Key Findings | References |

| COX-2 Expression | Upregulation | Significantly increased mRNA and protein levels in aspirin-induced intestinal injury. plos.org | nih.govmedchemexpress.compsu.eduplos.org |

| PGE2 Synthesis | Increased | Dose-dependent increase in PGE2 levels in gastric mucosa. psu.edunih.gov | psu.eduplos.orgwikipedia.orgmims.comnih.govnih.gov |

| EP4 Receptor Expression | Upregulation | Increased gene expression in rat gastric antrum. nih.gov | nih.govnih.govwjgnet.comnih.govtargetmol.com |

| AMPK Pathway | Activation | Induces phosphorylation of AMPK, leading to COX-2 induction. nih.govresearchgate.net | nih.govwjgnet.comnih.govresearchgate.net |

| 15-PGDH Expression | Downregulation | Marked decrease in mRNA expression in mouse gastric tissue. nih.govresearchgate.net | nih.govnih.gov |

Table 2: Rebamipide's Influence on Epithelial Barrier Function

| Component | Effect of Rebamipide | Model System | References |

| ZO-1 | Upregulation/Preservation | Aspirin-induced intestinal injury, plos.org human corneal epithelial cells. nih.gov | plos.orgnih.govarvojournals.org |

| Occludin | Upregulation | Aspirin-induced intestinal injury. plos.org | plos.org |

| Claudin-3 & -4 | Upregulation | Rat model of GERD. nih.gov | nih.gov |

| Transepithelial Electrical Resistance | Increased | Human corneal epithelial cells. nih.gov | nih.gov |

Mucin Glycoprotein Production and Secretion

Rebamipide is a recognized mucoprotective agent that significantly influences the synthesis and secretion of mucin glycoproteins, which are crucial components of the protective mucus layer in various tissues. wjgnet.come-dmj.org

Differential Mucin Gene Expression (MUC1, MUC2, MUC4, MUC5AC, MUC16)

Rebamipide demonstrates a differential effect on the expression of several mucin (MUC) genes, tailoring the mucin profile of the protected tissue. In human corneal epithelial cells, rebamipide has been shown to upregulate the gene expression of transmembrane mucins MUC1 and MUC4, as well as MUC16. e-dmj.orgresearchgate.netjmatonline.com This upregulation contributes to the production of mucin-like glycoproteins. jmatonline.compatsnap.comcapes.gov.br Similarly, in the gastrointestinal tract, rebamipide stimulates the gene expression of MUC1 and MUC4. researchgate.netjmatonline.com It also significantly increases the mRNA expression of the primary intestinal secreted mucin, MUC2, in intestinal goblet-like cells. kjim.orgnih.gov Furthermore, studies on the ocular surface have demonstrated that rebamipide treatment can increase the expression of MUC5AC, a major secreted mucin from conjunctival goblet cells. medtigo.com However, in patients with Sjögren's syndrome-associated dry eye, while MUC5AC mRNA levels increased, MUC16 mRNA expression was found to be significantly decreased after several weeks of treatment.

Table 1: Effect of Rebamipide, (S)- on Mucin Gene Expression

| Mucin Gene | Tissue/Cell Type | Effect of Rebamipide | Reference(s) |

|---|---|---|---|

| MUC1 | Human Corneal Epithelial Cells, Gastric Mucosa | Increased expression | researchgate.net, jmatonline.com, patsnap.com, e-dmj.org, capes.gov.br |

| MUC2 | Intestinal Goblet Cells (LS174T) | Increased mRNA expression | kjim.org, nih.gov |

| MUC4 | Human Corneal Epithelial Cells, Gastric Mucosa | Increased expression | researchgate.net, jmatonline.com, patsnap.com, capes.gov.br |

| MUC5AC | Ocular Surface/Conjunctival Goblet Cells | Increased expression | medtigo.com,, |

| MUC16 | Human Corneal Epithelial Cells | Increased expression | researchgate.net, jmatonline.com, medtigo.com, e-dmj.org |

| MUC16 | Ocular Surface (Sjögren's Syndrome) | Decreased expression |

Goblet Cell Phenotypic Modulation and Density

A key mechanism by which rebamipide enhances mucin production is through its effect on goblet cells, the primary producers of secreted mucins. Studies have shown that rebamipide administration leads to a significant increase in the density of conjunctival goblet cells. wjgnet.com This effect has been observed in normal rabbits and in mouse models of dry eye, where rebamipide treatment markedly increased the number of goblet cells. This increase in goblet cell number directly contributes to a more robust mucous layer on the ocular surface.

Akt Phosphorylation in Mucin Secretion Signaling

The signaling pathways underlying rebamipide-induced mucin secretion involve the phosphorylation of Akt (also known as protein kinase B). In intestinal goblet cell-like cells (LS174T), rebamipide was found to significantly increase the phosphorylation of Akt at serine 473. kjim.orgnih.gov This activation of the Akt pathway is directly linked to the increased secretion of MUC2. kjim.org The use of an Akt inhibitor was shown to suppress the rebamipide-induced MUC2 secretion, confirming the critical role of this signaling molecule. kjim.orgnih.gov Interestingly, in this intestinal cell model, the activation of Akt by rebamipide appeared to bypass the upstream epidermal growth factor receptor (EGFR) pathway. kjim.org

Epidermal Growth Factor Receptor (EGFR) Pathway Activation

In contrast to the findings in intestinal cells, the activation of the Epidermal Growth Factor Receptor (EGFR) pathway is a significant mechanism for rebamipide's action in ocular surface cells. Rebamipide enhances the expression of MUC1, MUC4, and MUC16 in human corneal epithelial cells through the activation of the EGFR pathway. researchgate.netjmatonline.commedtigo.com This pathway is also associated with the proliferation of conjunctival goblet cells. Rebamipide has been shown to induce the proliferation of cultured rat conjunctival goblet cells via the EGFR signaling pathway. By preserving EGFR expression, which can be downregulated by environmental stressors, rebamipide helps maintain the cellular machinery for mucin synthesis and secretion. medtigo.com

Tight Junction Protein Integrity (Zonula Occludens-1, Claudins)

Rebamipide plays a crucial role in maintaining and restoring the integrity of the epithelial barrier by modulating the expression and localization of tight junction proteins. These proteins, such as Zonula Occludens-1 (ZO-1) and claudins, form a seal between adjacent epithelial cells, controlling paracellular permeability.

Studies have shown that rebamipide can prevent the disruption of ZO-1 distribution caused by agents like aspirin (B1665792) in gastric mucosal cells. It strengthens the immunostaining of ZO-1 in rat gastric mucosa and protects against increased epithelial permeability. In human corneal epithelial cells, rebamipide blocks the disappearance of ZO-1 from the cell surface induced by inflammatory cytokines. Furthermore, rebamipide has been shown to attenuate the disruption of tight junction proteins ZO-1, claudin-1, and claudin-7 in lacrimal duct epithelial cells. In the esophagus, rebamipide, in combination with a proton pump inhibitor, was found to significantly increase the expression of claudin-3 and claudin-4 in a rat model of gastroesophageal reflux disease. Rebamipide also counteracts the hydrogen peroxide-induced decrease in claudin-3 protein in gastric epithelial cells. This reinforcement of tight junctions is a key component of its mucosal protective effects. researchgate.net

Bicarbonate Secretion Modulation

In addition to stimulating mucus production, rebamipide enhances the gastroprotective pre-epithelial barrier by stimulating the secretion of bicarbonate. researchgate.netkjim.org This action contributes to the neutralization of gastric acid at the mucosal surface, forming a crucial part of the gastroduodenal mucus bicarbonate barrier. researchgate.net The stimulation of bicarbonate secretion is often linked to rebamipide's ability to increase the production of endogenous prostaglandins, which are key regulators of mucosal defense mechanisms. kjim.org

Table 2: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Rebamipide | 5033 |

| Rebamipide, (S)- | 6917757 |

| Zonula Occludens-1 (ZO-1) | Not Applicable (Protein) |

| Claudin-1 | Not Applicable (Protein) |

| Claudin-3 | Not Applicable (Protein) |

| Claudin-4 | Not Applicable (Protein) |

| Claudin-7 | Not Applicable (Protein) |

| Akt (Protein Kinase B) | Not Applicable (Protein) |

| Epidermal Growth Factor Receptor (EGFR) | Not Applicable (Protein) |

| MUC1 | Not Applicable (Protein) |

| MUC2 | Not Applicable (Protein) |

| MUC4 | Not Applicable (Protein) |

| MUC5AC | Not Applicable (Protein) |

| MUC16 | Not Applicable (Protein) |

| Hydrogen Peroxide | 784 |

| Aspirin | 2244 |

| Omeprazole | 4594 |

Anti-inflammatory Signaling Pathways

Rebamipide, known chemically as (2R)-2-[(4-chlorobenzoyl) amino]-3-(2oxo-1H-quinolin-4-yl) propanoic acid, is a multifaceted compound with significant anti-inflammatory properties. wjgnet.com Its mechanisms of action involve intricate modulation of various cellular and subcellular signaling pathways that are crucial in the inflammatory response.

Cytokine and Chemokine Profile Modulation

Rebamipide exerts a profound influence on the balance between pro-inflammatory and anti-inflammatory cytokines, which are key signaling molecules in the immune system.

Rebamipide has demonstrated a broad capacity to suppress a wide range of pro-inflammatory cytokines across various models of inflammation. In a rat model of ocular surface inflammation induced by particulate matter, 2% rebamipide treatment led to a marked reduction in inflammatory markers, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-17. mdpi.comnih.govnih.gov Similarly, in a murine model of dry eye disease, rebamipide treatment effectively downregulated the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the conjunctiva and lacrimal gland. spandidos-publications.comspandidos-publications.com

The inhibitory effects of rebamipide also extend to allergic and autoimmune responses. In murine models, it has been shown to reduce the expression of cytokines like IL-4, IL-5, and IL-33, which are associated with pulmonary inflammation and fibrosis. wjgnet.com Furthermore, rebamipide can suppress the activation of effector T-cells, leading to a significant decrease in the release of TH1-type cytokines like IL-2 and Interferon-gamma (IFN-γ). mdpi.comnih.govresearchgate.net In models of spondyloarthritis, rebamipide has been found to suppress the expression of IL-17 and TNF-α in affected joints. researchgate.net

The compound also effectively inhibits the production of IL-8, a potent chemokine, in gastric epithelial cells, a key factor in Helicobacter pylori-induced inflammation. wjgnet.com This comprehensive suppression of pro-inflammatory mediators underscores a primary mechanism of its anti-inflammatory action. kosinmedj.org

Table 1: Effect of Rebamipide on Pro-inflammatory Cytokine Expression

| Cytokine | Model System | Observed Effect | Reference |

|---|---|---|---|

| TNF-α | Particulate Matter-Induced Ocular Inflammation (Rat) | ↓ | mdpi.comnih.govnih.gov |

| IL-1β | Dry Eye Disease (Mouse) | ↓ | spandidos-publications.comspandidos-publications.com |

| IL-6 | Dry Eye Disease (Mouse) | ↓ | spandidos-publications.comspandidos-publications.com |

| IL-8 | H. pylori-infected Gastric Epithelial Cells | ↓ | wjgnet.com |

| IL-4 | Pulmonary Inflammation (Mouse) | ↓ | wjgnet.com |

| IL-5 | Pulmonary Inflammation (Mouse) | ↓ | wjgnet.com |

| IL-17 | Spondyloarthritis (Mouse) | ↓ | researchgate.net |

| IFN-γ | Effector T-cell Activation Model | ↓ | mdpi.comnih.govresearchgate.netplos.org |

In addition to suppressing pro-inflammatory cytokines, rebamipide actively promotes an anti-inflammatory environment by inducing the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). In a murine model of autoimmune arthritis, rebamipide treatment led to an increase in serum IL-10 levels. nih.gov Similarly, in a study on carbon tetrachloride-induced hepatic fibrosis in rats, rebamipide was found to increase liver levels of IL-10. nih.govtandfonline.com This effect has also been observed in ocular models, where rebamipide treatment increased IL-10 expression in conjunctival tissues and in dry eye disease models. spandidos-publications.complos.org The induction of IL-10 is a critical component of rebamipide's therapeutic action, helping to resolve inflammation and modulate immune responses. nih.govdntb.gov.uamdpi.com

Nuclear Factor Kappa-light-chain-enhancer of Activated B Cells (NF-κB) Pathway Inhibition

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of inflammatory processes, controlling the transcription of numerous pro-inflammatory genes. Rebamipide has been consistently shown to inhibit this pathway. mdpi.com In a rat model of particulate matter-induced ocular surface inflammation, rebamipide was found to downregulate the NF-κB inflammatory pathway. mdpi.comnih.govresearchgate.net This is achieved by inhibiting the transactivation of NF-κB. nih.gov

In models of radiation-induced intestinal injury, rebamipide suppressed the activation of NF-κB. kosinmedj.orgkosinmedj.org This inhibitory effect on NF-κB is a key mechanism underlying rebamipide's ability to reduce the expression of various inflammatory cytokines and mediators. researchgate.netplos.orgnih.govnih.gov Studies have also shown that rebamipide can inhibit NF-κB signaling in the context of H. pylori infection and colitis. wjgnet.comnih.govresearchgate.net

Mitogen-Activated Protein Kinase (MAPK) Signaling Modulation (ERK1/2, p38MAPK)

Mitogen-Activated Protein Kinases (MAPKs) are crucial signaling molecules that regulate a wide array of cellular processes, including inflammation. frontiersin.orgfrontiersin.org The MAPK family includes extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK. researchgate.net Rebamipide has been shown to modulate these pathways. In response to oxidative stress, both ERK1/2 and p38-MAPK signaling pathways are involved in NF-κB transactivation. nih.gov

In the context of gastric protection, rebamipide activates the ERK1/2 and p38MAPK signaling pathways, which leads to increased production of cyclooxygenase-2 (COX-2) and subsequent gastroprotective effects. nih.govter-arkhiv.ru Conversely, in inflammatory settings such as radiation-induced intestinal injury, rebamipide has been shown to suppress the phosphorylation of MAPKs, thereby reducing the inflammatory response. kosinmedj.orgkosinmedj.orgkosinmedj.org This dual regulatory capacity allows rebamipide to exert context-dependent effects, promoting protective mechanisms in certain tissues while dampening inflammation in others. The activation of p38 MAPK is an important component in the healing response to intestinal damage. ter-arkhiv.ru

Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) Pathway Regulation

The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathway is another critical signaling cascade involved in cell survival, proliferation, and inflammation. Rebamipide's interaction with this pathway appears to be context-dependent. In a rat model of acetic acid-induced colitis, rebamipide was shown to curtail the pro-inflammatory PI3K/AKT pathway by downregulating the immunostaining of PI3K and phosphorylated AKT (p-AKT(Ser473)) signals. nih.govresearchgate.netresearchgate.net This inhibition of the PI3K/AKT pathway contributes to the amelioration of colitis. wjgnet.comnih.gov

Conversely, in the context of chemotherapy-induced oral mucositis, rebamipide has been found to prevent cell death by activating the Akt/mTOR pathway. nih.gov This activation leads to an increase in anti-apoptotic proteins and a decrease in pro-apoptotic proteins. nih.govter-arkhiv.runih.gov This suggests that rebamipide can modulate the PI3K/AKT pathway to either suppress inflammation or promote cell survival, depending on the cellular environment. science.govresearchgate.netdntb.gov.ua

Neutrophil Activity and Adhesion Inhibition

Rebamipide has been shown to significantly suppress neutrophil activity and their adhesion to endothelial cells. nih.govwjgnet.com This is a critical aspect of its anti-inflammatory effects. The compound inhibits the production of superoxide (B77818) anions from neutrophils and reduces their adherence to endothelial cells. nih.govscirp.org Studies have demonstrated that rebamipide can suppress the surface expression of CD11b on neutrophils, a key adhesion molecule, thereby hindering their ability to migrate to sites of inflammation. nih.govpsu.edu This inhibition of neutrophil activation and adhesion is crucial in protecting tissues from damage caused by an excessive inflammatory response. wjgnet.comnih.gov For instance, in the context of Helicobacter pylori-associated gastric inflammation, rebamipide has been found to inhibit neutrophil adherence to endothelial cells and suppress the production of pro-inflammatory cytokines like interleukin-8 (IL-8) from gastric epithelial cells. nih.govpsu.edu Furthermore, rebamipide has been observed to inhibit the nuclear translocation of nuclear factor-kappaB (NF-κB) in endothelial cells, a key transcription factor involved in the expression of adhesion molecules like E-selectin and P-selectin, further contributing to the reduction of neutrophil adhesion. nih.gov

Mast Cell Degranulation Attenuation

Rebamipide has demonstrated the ability to attenuate mast cell degranulation. researchgate.netnih.gov Mast cells play a pivotal role in allergic and inflammatory responses by releasing a variety of mediators upon activation. Research has shown that in models of ocular surface inflammation, rebamipide treatment leads to a marked reduction in degranulated mast cells. researchgate.netnih.gov This effect is significant as mast cell degranulation releases pro-inflammatory cytokines such as IL-1β and TNF-α, which initiate and amplify inflammatory cascades. nih.gov By stabilizing mast cells and preventing their degranulation, rebamipide helps to dampen the inflammatory response and mitigate tissue damage. nih.govescholarship.org

Silent Information Regulator-1/Forkhead box O3a/Nuclear factor NRF2 (SIRT1/FoxO3a/Nrf2) Axis Activation

A key molecular mechanism of rebamipide involves the activation of the SIRT1/FoxO3a/Nrf2 signaling pathway. nih.govresearcher.life This axis plays a crucial role in cellular defense against oxidative stress and in regulating inflammatory responses. Studies have shown that rebamipide upregulates the expression of SIRT1, a histone deacetylase that subsequently activates the transcription factor FoxO3a. nih.govmdpi.com Activated FoxO3a, in turn, promotes the expression of antioxidant enzymes. nih.gov Furthermore, SIRT1 activation leads to the stimulation of the Nrf2/HO-1 pathway, a primary regulator of cellular antioxidant responses. nih.govresearchgate.net Rebamipide has been shown to increase the gene expression of both SIRT1 and FoxO3a, leading to enhanced cellular protection against oxidative damage. nih.govmdpi.com This activation of the SIRT1/FoxO3a/Nrf2 axis is a significant contributor to the ameliorative effects of rebamipide in conditions characterized by oxidative stress and inflammation. nih.govresearcher.life

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Cytoprotective Signal Activation

Rebamipide has been found to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with significant cytoprotective and anti-inflammatory functions. nih.govresearchgate.net In experimental models of colitis, rebamipide administration led to a significant increase in both the immunostaining and gene expression of PPAR-γ. nih.gov The activation of PPAR-γ is known to suppress inflammatory pathways, including the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. researchgate.net This upregulation of PPAR-γ by rebamipide contributes to its protective effects against tissue injury and inflammation. nih.govresearcher.life

NLR Family Pyrin Domain Containing 3 (NLRP3) Inflammasome Inhibition

Recent research has highlighted rebamipide's role as an inhibitor of the NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of potent pro-inflammatory cytokines, IL-1β and IL-18. nih.gov Molecular docking and surface plasmon resonance analyses have confirmed that rebamipide directly binds to NLRP3, thereby inhibiting its activation. nih.govnih.govresearchgate.net This inhibitory action has been demonstrated in various experimental models, including neuroinflammation. nih.govresearchgate.net By preventing the activation of the NLRP3 inflammasome, rebamipide effectively downregulates the production of key inflammatory mediators, thus alleviating inflammation-mediated tissue damage. nih.govresearchgate.net

Antioxidant and Free Radical Scavenging Mechanisms

A cornerstone of rebamipide's protective effects is its potent antioxidant activity and its ability to directly scavenge harmful free radicals. patsnap.comutripoli.edu.ly

Direct Scavenging of Reactive Oxygen Species (e.g., Superoxide Anion Radical, Hydroxyl Radical)

Rebamipide is a well-documented scavenger of reactive oxygen species (ROS), particularly the highly reactive hydroxyl radical. nih.govarvojournals.org Electron paramagnetic resonance (EPR) spin trapping studies have conclusively demonstrated the direct hydroxyl radical scavenging activity of rebamipide. nih.govarvojournals.org The second-order rate constant for the reaction between rebamipide and the hydroxyl radical has been calculated to be 2.24 x 10¹⁰ M⁻¹/s⁻¹, indicating a very efficient scavenging capability. nih.gov The 3,4 double-bond within the 2(1H)-quinolinone structure of rebamipide is believed to be responsible for this potent hydroxyl radical scavenging activity. arvojournals.org While it is a potent scavenger of hydroxyl radicals, studies have shown that rebamipide does not significantly affect superoxide radicals. arvojournals.org This direct scavenging of damaging free radicals is a primary mechanism by which rebamipide protects cells from oxidative stress-induced injury. nih.govarvojournals.org

Inhibition of Lipid Peroxidation

Rebamipide, (S)- demonstrates a significant capacity to inhibit lipid peroxidation, a key process in cellular injury initiated by reactive oxygen species (ROS). This protective effect is attributed, in part, to its antioxidant properties. psu.edunih.gov Studies have shown that rebamipide can effectively reduce the levels of malondialdehyde (MDA), a final product of lipid peroxidation, in gastric mucosa. nih.govresearchgate.netnih.gov In experimental models of gastric lesions induced by nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933), pretreatment with rebamipide significantly curbed the increase in lipid peroxides within the gastric tissue. nih.gov This inhibitory action on lipid peroxidation is not only observed in the stomach but also in other tissues, such as in models of diabetic nephropathy where rebamipide attenuated increases in lipid peroxides. psu.edu

The mechanism behind this inhibition involves the scavenging of harmful free radicals. patsnap.comnih.gov Specifically, rebamipide has been identified as a hydroxyl radical scavenger. psu.edu By neutralizing these highly reactive species, rebamipide helps to prevent the cascade of events that leads to the degradation of lipids in cellular membranes, thereby preserving cellular integrity. utripoli.edu.lynih.gov Research indicates that rebamipide's ability to inhibit lipid peroxidation is a crucial component of its protective effect against various forms of mucosal damage. psu.edunih.gov

Table 1: Effect of Rebamipide, (S)- on Lipid Peroxidation Markers

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Indomethacin-induced gastric injury in rats | Significantly inhibited the increase of lipid peroxides in the gastric mucosa. | nih.gov |

| Ischemia-reperfusion induced gastric damage in rats | Inhibited malondialdehyde (MDA) production in the gastric mucosa. | nih.gov |

| Acetic acid-induced gastric ulcer recurrence in rats | Suppressed the elevation of thiobarbituric acid reactive substance (TBARS) levels. | nih.gov |

| High glucose-stimulated mesangial cells | Effectively inhibited high glucose-induced lipid peroxidation. | psu.edu |

| Ethanol-induced gastric ulcer in rats | Resulted in a significant reduction in malondialdehyde (MDA) content. | utripoli.edu.lyutripoli.edu.ly |

Modulation of Endogenous Enzymatic Antioxidant Systems

Rebamipide, (S)- has been shown to modulate the activity of several key endogenous antioxidant enzymes, thereby bolstering the cellular defense against oxidative stress. This includes its effects on Superoxide Dismutase (SOD), Glutathione (B108866) Peroxidase (GPx), and Catalase (CAT).

Studies have demonstrated that rebamipide can increase the expression of manganese superoxide dismutase (MnSOD or SOD2), an essential mitochondrial enzyme that converts superoxide anions into hydrogen peroxide. jpp.krakow.pljpp.krakow.pl This upregulation of MnSOD is a key mechanism by which rebamipide attenuates lipid peroxidation in gastrointestinal epithelial cells. jpp.krakow.pl By enhancing MnSOD expression, rebamipide helps to decrease the leakage of superoxide anions from the mitochondria, a primary source of cellular oxidative stress. jpp.krakow.pljpp.krakow.pl Furthermore, in models of ischemia-reperfusion injury, rebamipide pretreatment preserved the activity of SOD in the gastric mucosa. nih.gov

In addition to its effects on SOD, rebamipide has been found to influence glutathione peroxidase (GPx) activity. In a model of acetic acid-induced colitis, rebamipide treatment replenished GPx levels. nih.govresearchgate.net Similarly, in studies on the recurrence of gastric ulcers, rebamipide was shown to suppress the decrease in GPx activity. nih.gov In other experimental models of gastric ulcers, rebamipide produced an elevation of GPx activity. utripoli.edu.lyutripoli.edu.ly

Table 2: Modulation of Endogenous Antioxidant Enzymes by Rebamipide, (S)-

| Enzyme | Effect | Experimental Model | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Increased MnSOD protein expression | Gastric and small intestinal epithelial cells | jpp.krakow.pljpp.krakow.pl |

| Superoxide Dismutase (SOD) | Preserved SOD activity | Ischemia-reperfusion induced gastric injury in rats | nih.gov |

| Superoxide Dismutase (SOD) | Replenished SOD levels | Acetic acid-induced colitis in rats | nih.govresearchgate.net |

| Glutathione Peroxidase (GPx) | Replenished GPx levels | Acetic acid-induced colitis in rats | nih.govresearchgate.net |

| Glutathione Peroxidase (GPx) | Suppressed decrease in GPx activity | Acetic acid-induced gastric ulcer recurrence in rats | nih.gov |

| Glutathione Peroxidase (GPx) | Elevated GPx activity | Ethanol-induced gastric ulcer in rats | utripoli.edu.lyutripoli.edu.ly |

| Catalase (CAT) | Replenished CAT levels | Acetic acid-induced colitis in rats | nih.govresearchgate.net |

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

Rebamipide, (S)- has been shown to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. nih.govresearchgate.net The Nrf2 pathway is a primary mechanism for inducing the expression of a wide array of antioxidant and detoxification genes. mdpi.comnih.gov

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.comnih.gov However, in the presence of oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes. nih.govresearcher.life

Studies have demonstrated that rebamipide can stimulate the Nrf2 pathway. In a model of acetic acid-induced colitis, rebamipide administration led to a significant increase in Nrf2 immunostaining and gene expression, while concurrently decreasing the gene expression of Keap-1. nih.govresearchgate.net This activation of the Nrf2/Keap-1 pathway is a key component of rebamipide's ability to combat oxidative stress. nih.govresearchgate.net The activation of Nrf2 by rebamipide has also been observed in other models of cellular injury, where it contributes to the upregulation of downstream antioxidant enzymes. mdpi.comnih.govtandfonline.com

The activation of the Nrf2 pathway by rebamipide is also linked to the upstream SIRT1/FoxO3a axis. nih.govresearchgate.net Rebamipide has been shown to upregulate the expression of SIRT1 and FoxO3a, which in turn can lead to the activation of Nrf2. nih.govresearchgate.net This interconnected signaling cascade highlights a comprehensive mechanism by which rebamipide enhances the cellular antioxidant response.

Table 3: Rebamipide, (S)- and the Nrf2 Pathway

| Target | Effect of Rebamipide | Experimental Model | Reference |

|---|---|---|---|

| Nrf2 | Upregulated expression | Acetic acid-induced colitis in rats | nih.govresearchgate.net |

| Keap-1 | Downregulated gene expression | Acetic acid-induced colitis in rats | nih.govresearchgate.net |

| SIRT1 | Upregulated expression | Acetic acid-induced colitis in rats | nih.govresearchgate.net |

| FoxO3a | Upregulated expression | Acetic acid-induced colitis in rats | nih.govresearchgate.net |

Cellular Proliferation, Migration, and Regeneration Processes

Epithelial Cell Proliferation and Migration Stimulation

Rebamipide, (S)- has been demonstrated to promote the proliferation and migration of epithelial cells, which are crucial processes for tissue repair and regeneration, particularly in the gastrointestinal tract. patsnap.comnih.gov This stimulating effect contributes to the healing of mucosal damage. nih.gov

In vitro studies using wounded epithelial cell monolayers have shown that rebamipide stimulates both the migration and proliferation of these cells. nih.govarvojournals.org This action helps to accelerate the closure of the wound and the re-establishment of the epithelial barrier. nih.gov In a model of aspirin-induced small intestinal injury, treatment with rebamipide led to an increased proliferative index, indicating enhanced cell division and tissue regeneration. plos.orgnih.gov This effect is a key component of its ability to promote the healing of ulcers and erosions. patsnap.com

Growth Factor Expression (Epidermal Growth Factor, Vascular Endothelial Growth Factor)

The regenerative effects of rebamipide, (S)- are also mediated through its ability to modulate the expression of key growth factors, including Epidermal Growth Factor (EGF) and Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net

Studies have shown that rebamipide treatment can significantly increase the expression of both EGF and its receptor (EGF-R) in gastric mucosa. nih.govnih.gov This upregulation occurs in both normal and ulcerated tissues, suggesting a broad-acting mechanism to enhance mucosal defense and repair. nih.gov Since EGF and EGF-R are vital for epithelial cell proliferation and re-epithelialization, this action of rebamipide is considered a significant contributor to its ulcer-healing properties. nih.gov

Furthermore, gene expression analysis has revealed that rebamipide can upregulate the expression of proangiogenic genes, including a 7.5-fold increase in VEGF. researchgate.netnih.gov VEGF is a potent stimulator of angiogenesis, the formation of new blood vessels, which is essential for delivering nutrients and oxygen to the site of injury and facilitating tissue repair. researchgate.netnih.gov Rebamipide also increases the expression of other proangiogenic factors such as heparin-binding epidermal growth-like factor (HB-EGF) and fibroblast growth factor receptor-2 (FGFR2). researchgate.netnih.gov

Table 4: Effect of Rebamipide, (S)- on Growth Factor Expression

| Growth Factor/Receptor | Effect | Fold Increase | Experimental Model | Reference |

|---|---|---|---|---|

| Epidermal Growth Factor (EGF) | Increased expression | - | Normal and ulcerated rat gastric mucosa | nih.gov |

| EGF Receptor (EGF-R) | Increased expression | - | Normal and ulcerated rat gastric mucosa | nih.gov |

| Vascular Endothelial Growth Factor (VEGF) | Upregulated gene expression | 7.5-fold | Rat gastric epithelial cells (RGM1) | researchgate.netnih.gov |

| Heparin-Binding EGF-like Growth Factor (HB-EGF) | Upregulated gene expression | ~5-fold | Rat gastric epithelial cells (RGM1) | researchgate.netnih.gov |

| Fibroblast Growth Factor Receptor-2 (FGFR2) | Upregulated gene expression | 4.4-fold | Rat gastric epithelial cells (RGM1) | researchgate.netnih.gov |

Beta-Catenin Accumulation and c-Myc Expression

Rebamipide, (S)- has been shown to influence the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation. plos.orgnih.gov Specifically, rebamipide can promote the accumulation of β-catenin and subsequently affect the expression of its downstream target, c-Myc. plos.orgnih.gov

In a study on aspirin-induced small intestinal injury, administration of rebamipide led to a significant increase in the mRNA and protein expression of β-catenin in the intestinal tissue. plos.orgnih.gov This accumulation of β-catenin is a key step in the activation of the Wnt signaling pathway.

The accumulation of β-catenin, in turn, leads to the upregulation of c-Myc, a transcription factor that is a potent promoter of cell proliferation. plos.orgijbs.com The same study demonstrated that rebamipide treatment resulted in a significant increase in c-Myc mRNA levels. plos.orgnih.gov The dysregulation of the Wnt/β-catenin pathway and the subsequent upregulation of c-Myc are known to be involved in the oncogenesis of certain cancers. ijbs.com However, in the context of tissue repair, the controlled activation of this pathway by rebamipide appears to contribute to the regeneration of the intestinal epithelium. plos.org

Sonic Hedgehog (Shh) Signaling Restoration

The Sonic hedgehog (Shh) signaling pathway is integral to the regulation of epithelial cell differentiation. wjgnet.comter-arkhiv.ru Research indicates that Rebamipide can restore the expression of the Shh signaling protein in the gastric mucosa. wjgnet.comter-arkhiv.runih.gov This effect is particularly noted in the context of atrophic gastritis, such as that induced by Helicobacter pylori infection. wjgnet.comter-arkhiv.ruresearchgate.net Studies in Mongolian gerbils have shown that following the eradication of H. pylori, treatment with Rebamipide significantly promotes the restoration of Shh expression. nih.govscispace.com This restoration is linked to the regeneration of atrophic gastric mucosa, suggesting that Rebamipide's ability to modulate the Shh pathway is a key component of its mucosal healing properties. ter-arkhiv.ruresearchgate.netscispace.com The stimulation of prostaglandins and epidermal growth factor by Rebamipide may contribute to this restorative effect on Shh expression. scispace.com

Osteoblast and Macrophage Proliferation Effects

Rebamipide has been shown to influence the proliferation of bone and immune cells. In vitro studies have investigated its effects on osteoblasts and macrophages, revealing a proliferative influence at specific concentrations.

Osteoblast Proliferation : Studies have shown that Rebamipide enhances the proliferation of pre-osteoblasts. plos.orgnih.govnih.gov Direct exposure to 0.4 µM of Rebamipide resulted in a 24% increase in pre-osteoblast proliferation. plos.orgnih.govnih.govcapes.gov.br When delivered via a brushite cement carrier, this effect was even more pronounced, with an observed increase of up to 73%. plos.orgnih.govnih.govcapes.gov.br This suggests a potential role for Rebamipide in bone regeneration by stimulating the growth of bone-forming cells.

Macrophage Proliferation : Rebamipide also exhibits a modest stimulatory effect on macrophage proliferation at low concentrations. plos.orgnih.gov At a concentration of 1µM, Rebamipide was found to weakly stimulate macrophage proliferation, with an observed increase to 118 ±7.4%. plos.orgnih.govnih.govcapes.gov.br

The similar effective concentrations for stimulating proliferation in both osteoblasts (0.4µM) and macrophages (1µM) suggest a related mechanism of action. nih.gov

| Cell Type | Condition | Concentration | Effect on Proliferation | Citation |

|---|---|---|---|---|

| Pre-osteoblast | Direct Exposure | 0.4 µM | 24% Increase | plos.orgnih.govnih.govcapes.gov.br |

| Pre-osteoblast | Delivered via Brushite Cement | N/A | Up to 73% Increase | plos.orgnih.govnih.govcapes.gov.br |

| Macrophage (Raw 264.7) | Direct Exposure | 1 µM | 18% Increase (118% of control) | plos.orgnih.govnih.govcapes.gov.br |

Apoptosis-Related Gene Modulation (e.g., Survivin, Aurora-B)

Rebamipide exerts influence over key proteins involved in the regulation of apoptosis and cell division, particularly Survivin and Aurora-B kinase. nih.gov Survivin, an inhibitor of apoptosis protein (IAP), is often overexpressed in cancer cells, contributing to tumor progression and resistance to therapy. nih.govamegroups.com Aurora-B kinase is crucial for proper chromosome segregation during mitosis. nih.govatlasgeneticsoncology.org

In human gastric cancer AGS cells, Survivin and Aurora-B are strongly expressed and co-localize during mitosis. nih.gov Research has demonstrated that Rebamipide can significantly downregulate the expression of Survivin in these cells. researchgate.netnih.gov This downregulation occurs at the transcriptional level and also disrupts the association between Survivin and Aurora-B. nih.govnih.gov By targeting the Survivin-Aurora-B complex, Rebamipide inhibits the proliferation of gastric cancer cells, indicating a mechanism that involves the modulation of apoptosis and cell cycle-related genes. researchgate.netnih.govspandidos-publications.com

Angiogenesis Promotion

Angiogenesis, the formation of new blood vessels, is a critical process in tissue repair and ulcer healing. Rebamipide has been shown to promote angiogenesis through at least two distinct mechanisms. nih.gov It activates a genetic program in gastric epithelial cells that promotes angiogenesis and also exerts a direct proangiogenic effect on microvascular endothelial cells. nih.gov This dual action is a key component of its ulcer-healing capabilities. nih.govresearchgate.net

A primary mechanism through which Rebamipide promotes angiogenesis is by inducing the expression of Vascular Endothelial Growth Factor (VEGF). nih.govnih.govresearchgate.net VEGF is a potent signaling protein that stimulates the growth of new blood vessels. nih.govplos.org

Gene expression microarray analysis of rat gastric epithelial cells treated with Rebamipide revealed a significant upregulation of several proangiogenic genes. nih.govresearchgate.net Notably, the expression of the gene encoding VEGF was increased by 7.5-fold. nih.govresearchgate.net This finding supports the role of Rebamipide in initiating the angiogenic cascade required for effective tissue regeneration and wound healing. nih.govnih.gov

| Gene | Function | Fold Upregulation by Rebamipide | Citation |

|---|---|---|---|

| VEGF | Proangiogenic Growth Factor | 7.5 | nih.govresearchgate.net |

| HB-EGF | Proangiogenic Growth Factor | ~5.0 | nih.govresearchgate.net |

| FGFR2 | Fibroblast Growth Factor Receptor | 4.4 | nih.govresearchgate.net |

| Cox2 | Enzyme for Prostaglandin Synthesis | 9.3 | nih.govresearchgate.net |

| IGF-1 | Growth Promoting Factor | 5.0 | nih.govresearchgate.net |

Other Mechanistic Insights

Beyond the aforementioned pathways, Rebamipide's activity extends to other cellular signaling cascades that are fundamental to cell migration and tissue repair.

The Rho/Rho kinase signaling pathway plays a crucial role in various cellular functions, including cell migration, which is essential for the restitution phase of epithelial wound healing. ter-arkhiv.runih.govresearchgate.net Studies have demonstrated that Rebamipide enhances the recovery and restitution of intestinal epithelial cells by activating the Rho kinase pathway. wjgnet.comnih.govnih.gov In wound healing assays using rat intestinal epithelial cells, Rebamipide was shown to promote cell migration. nih.gov This effect was negated when a specific inhibitor of Rho kinase was introduced, confirming that the activation of this pathway is a key mechanism by which Rebamipide facilitates the healing of intestinal injuries. ter-arkhiv.runih.gov

Toll-Like Receptor 4/Nuclear Factor Kappa-light-chain-enhancer of Activated B Cells (TLR4/NF-κB) Pathway Inhibition

Rebamipide has been shown to exert inhibitory effects on the Toll-Like Receptor 4 (TLR4) signaling pathway, a critical component of the innate immune system that recognizes pathogens and triggers inflammatory responses. nih.govwikipedia.org The activation of TLR4 typically leads to a downstream cascade involving the activation of transcription factors such as Nuclear Factor Kappa-B (NF-κB), which regulates the expression of numerous pro-inflammatory genes. nih.govmdpi.com

Research indicates that rebamipide can interfere with this pathway. For instance, it has been observed to inhibit the TLR4/NF-κB pathway to reverse NSAID-induced intestinal injury. nih.gov This action helps restore the levels of tight junction proteins, such as ZO-1 and claudin-1, in the gastric mucosa. nih.gov In studies on colitis, rebamipide administration significantly dampened the colonic expression of NF-κBp65, a key subunit of the NF-κB complex. mdpi.com This inhibition of NF-κB is associated with a reduction in pro-inflammatory markers, including C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com

Interestingly, some of rebamipide's effects on TLR signaling may occur independently of NF-κB. One study demonstrated that rebamipide directly suppresses TANK-binding kinase 1 (TBK1) activation downstream of TLRs. nih.gov This action inhibits the activation of interferon regulatory factors IRF3 and IRF7, subsequently reducing the production of type I interferons (IFN-α/β), without affecting the NF-κB signaling pathway in that particular cellular context. nih.gov

Table 1: Effect of Rebamipide on NF-κBp65 Gene Expression in Acetic Acid-Induced Colitis This table is interactive. You can sort and filter the data.

| Treatment Group | Relative NF-κBp65 Gene Expression (%) | Fold Change vs. Colitis Group |

|---|---|---|

| Control | 100 | - |

| Colitis | 204.5 | 1.00 |

| Rebamipide (100 mg/kg) + Colitis | 99.9 | -0.51 |

Data derived from a study on acetic acid-induced colitis in rats, showing that rebamipide treatment significantly downregulated the gene expression of the pro-inflammatory NF-κBp65 by 51.1% compared to the untreated colitis group. mdpi.com

Phospholipase D (PLD1, PLD2) Isozyme Suppression

Phospholipase D (PLD) enzymes, particularly the isozymes PLD1 and PLD2, are implicated in various cellular processes, including inflammation and carcinogenesis, and are often overexpressed in cancer tissues. nih.gov Rebamipide has been identified as a suppressor of these enzymes.

In gastric cancer cell lines (AGS and MKN-1), rebamipide was shown to significantly suppress the expression of both PLD1 and PLD2 at the transcriptional level. nih.govnih.gov This effect was dose-dependent, with a concentration of 5 mM rebamipide causing an approximate 50% inhibition of PLD1 and PLD2 mRNA expression after 24 hours. nih.gov The downregulation of PLD expression by rebamipide leads to a subsequent inhibition of its enzymatic activity. nih.gov

The mechanism for this suppression is linked to the NF-κB pathway, as rebamipide was found to inhibit the transactivation of NF-κB, which is known to increase PLD1 expression. nih.gov Specifically, rebamipide can abolish the induction of PLD1 expression caused by Helicobacter pylori CagA protein by preventing the binding of NF-κB to the PLD1 promoter. researchgate.net The suppression of PLD by rebamipide is believed to contribute to the inhibition of inflammation and proliferation in gastric cancer cells. nih.gov

Table 2: Effect of Rebamipide on PLD Isozyme mRNA Expression in AGS Gastric Cancer Cells This table is interactive. You can sort and filter the data.

| Rebamipide Concentration (mM) | PLD1 mRNA Level (% of Control) | PLD2 mRNA Level (% of Control) |

|---|---|---|

| 0 | 100 | 100 |

| 1 | ~80 | ~85 |

| 2.5 | ~60 | ~65 |

| 5 | ~50 | ~50 |

Data represents the dose-dependent decrease in PLD1 and PLD2 mRNA levels in AGS gastric cancer cells after 24-hour treatment with rebamipide, as measured by quantitative RT-PCR. nih.gov

Histidine Phosphatase Activity Inhibition of Suppressor of T Cell Receptor Signaling (Sts) Proteins

A significant molecular action of rebamipide is the inhibition of the Suppressor of T cell Receptor Signaling (Sts) proteins, specifically Sts-1 and Sts-2. nih.govacs.org These proteins are negative regulators of immune signaling pathways downstream of the T cell receptor complex. nih.gov

Rebamipide was identified in a high-throughput screen of nearly 600,000 compounds as a putative inhibitor of the histidine phosphatase activity of Sts proteins. nih.govnih.gov Further investigation revealed that rebamipide and its derivatives act as competitive and selective inhibitors of Sts-1, with IC50 values in the low to sub-micromolar range. nih.govacs.org Structure-activity relationship (SAR) analysis has highlighted that the quinolinone, acid, and amide moieties of the rebamipide molecule are all crucial for its inhibitory activity. acs.orgnih.gov

While the Sts proteins are technically protein tyrosine phosphatases, their active site is structurally distinct from canonical phosphatases and more closely resembles the phosphoglycerate mutase (PGM) family of proteins. nih.govresearchgate.net This distinction allows for the selective inhibition by rebamipide. nih.gov Although rebamipide itself exhibits poor cell permeability, studies have demonstrated that when delivered within a liposomal formulation, it can effectively inactivate the phosphatase activity of Sts-1 within cells, leading to increased phosphorylation of Sts-1 substrates like the kinase Zap-70. nih.govacs.org

Inhibition of Tyrosine Nitration

Rebamipide also functions by inhibiting the process of tyrosine nitration, a form of post-translational modification where a nitro group is added to one of the two ortho positions of the aromatic ring of tyrosine. This modification is often associated with oxidative stress and can lead to altered protein function. physiology.org

In the context of portal hypertensive gastropathy, a condition characterized by increased susceptibility to mucosal damage, the nitration of Extracellular signal-regulated kinase (ERK) is significantly enhanced. physiology.org This nitration impairs the normal activation of ERK, which is crucial for mucosal healing processes. Research has shown that administration of rebamipide significantly decreases the levels of nitrotyrosine and the specific tyrosine nitration of ERK in the gastric mucosa. physiology.orgresearchgate.net By normalizing the oxidative state and inhibiting this specific nitration, rebamipide helps to restore proper ERK activation, thereby reversing impaired mucosal healing. physiology.org This inhibition of tyrosine nitration is considered one of the compound's key antioxidant properties. physiology.orgnih.gov

Methodological Approaches in Rebamipide Research

In Vitro Cellular Models

In vitro cellular models are fundamental tools in understanding the mechanisms of action of Rebamipide (B173939), (S)-. These models allow for controlled investigations into the compound's effects at a cellular and molecular level, providing insights into its therapeutic potential across various tissues.

Research utilizing gastric epithelial cell lines has been instrumental in elucidating the gastroprotective effects of Rebamipide, (S)-. Studies have demonstrated that this compound stimulates the migration and proliferation of wounded epithelial cell monolayers, a crucial process in the healing of gastric ulcers. nih.gov Furthermore, Rebamipide, (S)- has been shown to increase the expression of Epidermal Growth Factor (EGF) and its receptor in the gastric mucosa, which are key regulators of cell growth, proliferation, and differentiation. nih.gov In non-transformed rat intestinal epithelial (RIE) cells, a model for gastric epithelial studies, Rebamipide, (S)- was found to promote the healing of ulcerations by enhancing epithelial restitution, the process of cells migrating to cover a wound. researchgate.net

| Cell Line/Model | Key Findings |

| Wounded epithelial cell monolayers | Stimulated migration and proliferation. nih.gov |

| Gastric Mucosa Models | Increased expression of Epidermal Growth Factor (EGF) and its receptor. nih.gov |

| Rat Intestinal Epithelial (RIE) cells | Promoted healing of ulceration through enhanced epithelial restitution. researchgate.net |

Intestinal goblet cells are responsible for producing and secreting mucin, a key component of the protective mucus layer in the gut. In vitro studies using goblet cell-like lines, such as the human colon adenocarcinoma cell line LS174T, have shown that Rebamipide, (S)- significantly upregulates mucin secretion. nih.govresearchgate.netresearchgate.net This effect is mediated through an increase in Mucin 2 (MUC2) mRNA and protein expression. nih.govresearchgate.netresearchgate.net The underlying mechanism involves the phosphorylation of Akt, a key protein in cell signaling pathways that regulate cell growth and survival. nih.govresearchgate.net Further research using the HT29 human colonic epithelial cell line, which can differentiate into goblet-like cells, has corroborated these findings, showing that Rebamipide, (S)- increases the number of goblet cells and enhances MUC2 expression, particularly in the context of radiation-induced damage. nih.govnih.gov

| Cell Line | Key Findings | Mechanism of Action |

| LS174T | Upregulated mucin secretion; Increased MUC2 mRNA and protein expression. nih.govresearchgate.netresearchgate.net | Mediated through Akt phosphorylation. nih.govresearchgate.net |

| HT29 | Increased number of goblet cells; Enhanced MUC2 expression. nih.govnih.gov | N/A |

In the field of ophthalmology, human corneal epithelial (HCE) cell lines have been pivotal in demonstrating the protective effects of Rebamipide, (S)- on the ocular surface. Studies have revealed that Rebamipide, (S)- can counteract the disruptive effects of Tumor Necrosis Factor-alpha (TNF-α), an inflammatory cytokine, on the corneal epithelial barrier. researchgate.netbohrium.com It achieves this by preserving the expression and proper localization of Zonula occludens-1 (ZO-1), a critical tight junction protein that maintains barrier integrity. researchgate.netbohrium.com Additionally, Rebamipide, (S)- has been found to increase the expression of membrane-associated mucins (MUC1, MUC4, and MUC16). nih.gov This action is thought to be mediated through the activation of the Epidermal Growth Factor (EGF) receptor. nih.gov The compound also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov

| Cell Line | Key Findings |

| Human Corneal Epithelial (HCE) cells | Protected against TNF-α-induced disruption of barrier function by maintaining ZO-1 expression and distribution. researchgate.netbohrium.com |

| Human Corneal Epithelial (HCE) cells | Increased expression of membrane-associated mucins (MUC1, MUC4, and MUC16) via EGF receptor activation. nih.gov |

| Human Corneal Epithelial (HCE) cells | Inhibited the production of inflammatory cytokines IL-6 and IL-8. nih.gov |

Microglial cells are the primary immune cells of the central nervous system. In vitro studies using microglial cell cultures, such as the BV-2 cell line, have begun to uncover the neuro-inflammatory modulating properties of Rebamipide, (S)-. Research indicates that Rebamipide, (S)- can alleviate neuroinflammation by targeting the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines. nih.govplos.org Specifically, it has been shown to suppress the interaction between NLRP3 and NEK7, a crucial step in inflammasome activation. nih.govplos.org This leads to a downregulation of Interleukin-1 beta (IL-1β) levels. nih.govplos.org Furthermore, Rebamipide, (S)- has been observed to inhibit the activation of microglia and the subsequent secretion of other NLRP3 inflammasome-related cytokines, including Interleukin-18 (IL-18). nih.govresearchgate.net

| Cell Line | Key Findings | Mechanism of Action |

| BV-2 microglial cells | Alleviated neuroinflammation. nih.govplos.org | Suppressed the NLRP3–NEK7 interaction. nih.govplos.org |

| BV-2 microglial cells | Downregulated IL-1β levels. nih.govplos.org | N/A |

| BV-2 microglial cells | Inhibited microglial activation and secretion of NLRP3 inflammasome-related cytokines (IL-1β and IL-18). nih.govresearchgate.net | N/A |

The influence of Rebamipide, (S)- on bone remodeling and inflammation has been investigated using osteoblast and macrophage cell cultures. In studies with MC3T3 osteoblast precursor cells and Raw 264.7 macrophage-like cells, Rebamipide, (S)- was found to stimulate cellular proliferation. It also demonstrated an effect on the activity of Alkaline Phosphatase (ALP) in osteoblasts, an enzyme crucial for bone mineralization. In the context of macrophages, which can differentiate into bone-resorbing osteoclasts, Rebamipide, (S)- has been shown to inhibit osteoclast differentiation from bone marrow macrophages and human monocytes.

| Cell Line | Key Findings |

| MC3T3 osteoblasts | Stimulated proliferation; Affected Alkaline Phosphatase (ALP) activity. |

| Raw 264.7 macrophages | Stimulated proliferation. |

| Bone marrow macrophages and human monocytes | Inhibited osteoclast differentiation. |

In the realm of oncology, the effects of Rebamipide, (S)- have been explored in gastric carcinoma cell lines. Research on cell lines such as AGS and MKN-1 has revealed that Rebamipide, (S)- can inhibit the growth of gastric cancer cells. plos.org This inhibitory action is associated with the downregulation of key proteins involved in cell survival and division, including survivin and Aurora-B. plos.org Furthermore, Rebamipide, (S)- has been found to downregulate the expression of Phospholipase D (PLD), specifically PLD1 and PLD2, which are enzymes implicated in cancer cell signaling and proliferation. plos.org In the context of Helicobacter pylori-associated gastric cancer, Rebamipide, (S)- has been shown to suppress the self-renewal capacity of gastric cancer-initiating cells induced by the bacterial protein CagA. This is achieved by modulating the β-catenin signaling pathway, a critical pathway in both normal development and cancer.

| Cell Line | Key Findings | Mechanism of Action |

| AGS and MKN-1 | Inhibited cell growth. plos.org | Downregulated survivin, Aurora-B, and Phospholipase D (PLD1 and PLD2). plos.org |

| Gastric cancer-initiating cells | Suppressed H. pylori CagA-induced self-renewal capacity. | Modulated the β-catenin signaling axis. |

In Vivo Preclinical Animal Models

In vivo preclinical animal models are indispensable for evaluating the pharmacological effects of Rebamipide, (S)- across a spectrum of diseases. These models allow for the investigation of the compound's efficacy and mechanisms of action in a complex biological system, providing crucial data before clinical trials.

Gastrointestinal Injury Models

Rebamipide's primary therapeutic application is in gastroprotection, and various animal models have been employed to elucidate its efficacy in this domain.

Acetic Acid-Induced Colitis: This model, which resembles human ulcerative colitis, is commonly induced in rats through the intracolonic administration of acetic acid. nih.govnih.gov In these models, Rebamipide administration has been shown to significantly reduce lesion scores and attenuate pathological alterations like ulcerated surface epithelium and submucosal infiltration. nih.govresearchgate.net Mechanistic studies in these models reveal that Rebamipide's protective effects are associated with the inhibition of reactive oxygen species production, a reduction in colonic thiobarbituric acid-reactive substances (TBARS), and the preservation of antioxidant levels such as total glutathione (B108866) and superoxide (B77818) dismutase (SOD) activity. nih.gov Furthermore, it has been found to upregulate cytoprotective signals and mitigate inflammatory responses by suppressing pro-inflammatory pathways. nih.gov In some studies, Rebamipide enemas promoted the healing of colonic ulceration by enhancing the restitution of intestinal epithelial cells, a process involving the activation of extracellular signal-regulated kinase (ERK) and Rho kinase. nih.gov

NSAID-Induced Gastropathy/Enteropathy: Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) are known to cause significant gastrointestinal mucosal injury. nih.gov In rat models of NSAID-induced injury, Rebamipide demonstrates protective effects by increasing mucosal fluid secretion and the levels of antioxidative enzymes, while decreasing lipid peroxide levels. nih.gov Studies using aspirin-induced small intestinal injury models in mice have shown that Rebamipide can improve the intestinal barrier structure and promote the regeneration of the damaged epithelium. semanticscholar.orgresearchgate.net This is achieved partly by up-regulating cyclooxygenase-2 (COX-2) expression and promoting the accumulation of β-catenin. semanticscholar.org Rebamipide has also been observed to modulate the intestinal microbiota and suppress mucosal inflammation in indomethacin-treated rats. jst.go.jp

Ethanol-Induced Gastric Ulcer: Acute alcohol consumption can lead to gastric mucosal damage. In mouse models where gastric injury is induced by ethanol (B145695), Rebamipide has been shown to attenuate epithelial cell injury. nih.gov Its protective mechanism involves the inhibition of endoplasmic reticulum stress (ERS) and the downstream NF-κB signaling pathway. nih.gov Additionally, Rebamipide activates autophagy-related proteins and relieves oxidative stress following ethanol exposure. nih.gov Studies comparing its efficacy to other agents have confirmed its potent ability to reduce ulcer scores in this model. utripoli.edu.ly

Helicobacter pylori Infection Models: While clinical studies confirm Rebamipide's utility in H. pylori eradication therapies, detailed preclinical animal model research focusing solely on its direct effects in H. pylori-infected animals is less extensively documented in the provided sources. Its known mechanisms, such as enhancing mucosal defense and reducing inflammation, are considered beneficial in the context of H. pylori-induced gastritis. nih.govgutnliver.org

| Gastrointestinal Model | Animal Species | Key Findings with Rebamipide, (S)- | Reported Mechanisms |

|---|---|---|---|

| Acetic Acid-Induced Colitis | Rat | Reduced lesion score, attenuated ulceration and infiltration. nih.govresearchgate.net | Antioxidant activity (reduced TBARS, preserved glutathione/SOD), enhanced epithelial restitution via ERK/Rho kinase activation. nih.govnih.gov |

| NSAID-Induced Gastropathy | Rat, Mouse | Increased mucosal secretion, decreased lipid peroxides, promoted epithelial regeneration. nih.govsemanticscholar.org | Enhanced antioxidant enzymes, upregulation of COX-2 and β-catenin, modulation of gut microbiota. nih.govsemanticscholar.orgjst.go.jp |

| Ethanol-Induced Gastric Ulcer | Mouse | Reduced epithelial cell apoptosis and ulcer score. nih.govutripoli.edu.ly | Inhibition of endoplasmic reticulum stress, activation of autophagy, relief of oxidative stress. nih.gov |

Ocular Surface Disorder Models

Rebamipide's therapeutic potential extends to ophthalmology, particularly in treating ocular surface disorders.

Particulate Matter-Induced Inflammation: Exposure to particulate matter (PM) can cause significant ocular surface inflammation. In a rat model designed to mimic this condition, 2% Rebamipide eye drops were found to be effective in mitigating inflammation. nih.govnih.gov Compared to hyaluronic acid, Rebamipide demonstrated superior effects in reducing inflammatory signs like hyperemia and edema. nih.gov The mechanism involves downregulating the NF-κB inflammatory pathway, which in turn reduces inflammatory cytokines, decreases cellular apoptosis, and limits uncontrolled cell proliferation, thereby improving cellular integrity on the ocular surface. nih.govresearchgate.net

Dry Eye Disease Models: Various models are used to simulate dry eye disease (DED). In a scopolamine-induced DED mouse model, Rebamipide eye drops restored histological changes in the cornea, conjunctiva, and lacrimal gland. nih.gov It also increased tear production and tear film breakup time while reducing corneal staining scores. nih.gov Mechanistically, it was shown to modulate the balance of T helper 17 (Th17) and regulatory T (Treg) cells, suggesting an immunomodulatory role. nih.gov In other DED models, such as those created by removing lacrimal glands in rats or using superoxide dismutase-1 (SOD1) knockout mice, Rebamipide improved corneal epithelial damage and increased mucin expression, which is crucial for tear film stability. nih.govarvojournals.org

| Ocular Disorder Model | Animal Species | Key Findings with Rebamipide, (S)- | Reported Mechanisms |

|---|---|---|---|

| Particulate Matter-Induced Inflammation | Rat | Significant reduction in hyperemia and edema. nih.gov | Downregulation of NF-κB pathway, reduced apoptosis, enhanced mucin secretion. nih.govresearchgate.net |

| Dry Eye Disease (Scopolamine-induced) | Mouse | Restored histology of cornea and lacrimal gland, increased tear production. nih.gov | Modulation of Th17/Treg cell balance, anti-inflammatory effects. nih.gov |

| Dry Eye Disease (SOD1 Knockout) | Mouse | Improved tear stability, increased conjunctival goblet cell density. arvojournals.org | Enhanced mucin expression, anti-inflammatory and antioxidative effects. arvojournals.org |

Hepatic Fibrosis Models

Carbon Tetrachloride-Induced Hepatic Fibrosis: This is a classic model for studying liver fibrosis. nih.gov In Wistar rats treated with carbon tetrachloride (CCl4), Rebamipide administration was found to retard the development of hepatic fibrosis. tandfonline.comnih.govresearchgate.net It significantly inhibited the CCl4-induced increases in serum alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST) and reduced oxidative stress in the liver. nih.gov Histological analysis showed that Rebamipide minimized collagen precipitation and helped maintain normal liver architecture. nih.govresearchgate.net The anti-fibrotic effect is linked to a decrease in fibrotic markers like hyaluronic acid and pro-collagen-III, and a significant increase in the liver's levels of prostaglandin (B15479496) E2 (PGE2) and the anti-inflammatory cytokine Interleukin-10 (IL-10). tandfonline.comnih.govresearchgate.net

| Hepatic Fibrosis Model | Animal Species | Key Findings with Rebamipide, (S)- | Reported Mechanisms |

|---|---|---|---|

| Carbon Tetrachloride (CCl4)-Induced | Rat | Inhibited increases in ALT/AST, reduced collagen precipitation, decreased fibrotic markers. tandfonline.comnih.gov | Reduction of oxidative stress, induction of Prostaglandin E2 (PGE2) and Interleukin-10 (IL-10). tandfonline.comnih.govresearchgate.net |

Neurodegenerative Disease Models

Parkinson's Disease Models: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to create mouse models that mimic the dopaminergic neurodegeneration seen in Parkinson's disease (PD). nih.gov In an MPTP-induced PD mouse model, Rebamipide was shown to alleviate microglial activation and downstream neuroinflammation, leading to the protection of dopaminergic neurons. nih.govresearchgate.net It preserved dopamine (B1211576) levels in the striatum and improved motor deficits. nih.gov The neuroprotective action of Rebamipide is dependent on its ability to inhibit the NLRP3 inflammasome, a key component of the neuroinflammatory process. nih.govresearchgate.net

| Neurodegenerative Model | Animal Species | Key Findings with Rebamipide, (S)- | Reported Mechanisms |

|---|---|---|---|

| Parkinson's Disease (MPTP-induced) | Mouse | Protected dopaminergic neurons, preserved dopamine levels, improved motor function. nih.govresearchgate.net | Inhibition of NLRP3 inflammasome activation, suppression of microglial activation and neuroinflammation. nih.govresearchgate.net |

Arthritis Models

Osteoarthritis: A common model for osteoarthritis (OA) involves the intra-articular injection of monosodium iodoacetate (MIA) in rats, which induces cartilage degeneration and pain. nih.gov In this model, oral administration of Rebamipide demonstrated antinociceptive properties and attenuated cartilage breakdown. nih.gov Further studies using intra-articular injections of Rebamipide-loaded nanoparticles showed inhibited cartilage degeneration and decreased local and systemic inflammatory responses. nih.govnih.govresearchgate.net The mechanism involves reducing the expression of catabolic enzymes like matrix metalloproteinase-13 (MMP-13), inflammatory mediators such as Interleukin-1β (IL-1β), and markers of oxidative damage like nitrotyrosine in OA cartilage. nih.gov

Autoimmune Arthritis: In the SKG mouse model of rheumatoid arthritis (RA), intraperitoneal injection of Rebamipide attenuated the clinical and histological severity of arthritis. nih.gov Its therapeutic effect was associated with a complex immunomodulatory action, including the suppression of T helper type 1 (Th1), Th2, and Th17 cells, and an increase in the number of regulatory T (Treg) and regulatory B (Breg) cells. nih.gov

| Arthritis Model | Animal Species | Key Findings with Rebamipide, (S)- | Reported Mechanisms |

|---|---|---|---|